4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
Description
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a cyclic sulfate ester derived from 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate), featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₃H₃F₃O₄S, with a molecular weight of approximately 192.12 g/mol (estimated based on the parent compound’s weight (124.12 g/mol) and the addition of CF₃ (69 g/mol)) .
Properties
Molecular Formula |
C3H3F3O4S |
|---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H3F3O4S/c4-3(5,6)2-1-9-11(7,8)10-2/h2H,1H2 |
InChI Key |
YTHOQNZONIUFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)(=O)O1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction of Trifluoromethyl-Substituted Diols with Sulfuryl Chloride
The most straightforward method involves treating 4-(trifluoromethyl)-1,2-ethanediol with sulfuryl chloride (SO₂Cl₂) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via a two-step mechanism:
- Sulfurylation : The diol reacts with SO₂Cl₂ to form an intermediate chlorosulfate.
- Cyclization : Intramolecular nucleophilic displacement of chloride yields the cyclic sulfate.
Example Protocol
- Step 1 : 4-(Trifluoromethyl)-1,2-ethanediol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
- Step 2 : Sulfuryl chloride (1.2 equiv) is added dropwise at 0°C, followed by pyridine (2.5 equiv).
- Step 3 : The mixture is warmed to room temperature and stirred for 12 hours.
- Workup : The organic layer is washed with water, dried over MgSO₄, and concentrated to yield the product.
Key Challenges :
- The electron-withdrawing trifluoromethyl group increases the diol’s acidity, necessitating low temperatures to prevent side reactions.
- Moisture sensitivity requires rigorous anhydrous conditions.
Microreactor-Based Synthesis Approaches
Recent advances in continuous flow technology have addressed the exothermic and hydrolysis-prone nature of cyclic sulfate synthesis. A 2024 study by Reaction Chemistry & Engineering demonstrated the efficacy of microreactors for synthesizing 1,3,2-dioxathiolane 2,2-dioxide (DTD), a methodology adaptable to the trifluoromethyl analogue.
Optimization of Reaction Parameters
Microreactors enable precise control over temperature, residence time, and mixing. The following conditions were optimized for DTD synthesis and are extrapolated for the trifluoromethyl derivative:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 14.73°C | Minimizes hydrolysis |
| Catalyst (H₂O₂) | 0.5 g L⁻¹ | Accelerates cyclization |
| Flow Rate Ratio | 0.6 (organic:aqueous) | Enhances phase mixing |
| Residence Time | 117.75 s | Balances reaction completion vs. degradation |
Under these conditions, DTD achieved a 92.22% yield. For the trifluoromethyl variant, higher catalyst loading (0.7–1.0 g L⁻¹) may be required due to steric and electronic effects.
Catalytic Methods and Phase Transfer Catalysis
Patents EP1189898A1 and WO2001000608A1 describe the use of phase transfer catalysts (PTCs) for sulfonate formation, a strategy applicable to cyclic sulfate synthesis.
Protocol with Tetrabutylammonium Bromide (TBAB)
- Step 1 : The trifluoromethyl diol is dissolved in a biphasic system (e.g., CH₂Cl₂/H₂O).
- Step 2 : TBAB (5 mol%) and SO₂Cl₂ (1.1 equiv) are added.
- Step 3 : Vigorous stirring at 25°C for 6 hours promotes interfacial reaction.
This method improves yield by 15–20% compared to homogeneous systems, as reported for analogous compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
Scientific Research Applications
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Biology: Its derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- In contrast, the propoxymethyl group (-CH₂OPr) in DTD is electron-donating, which may increase reactivity . The methyl group in (4S)-methyl derivatives introduces steric hindrance and chirality, enabling enantioselective synthesis .
Thermal and Electrochemical Stability :
- The CF₃ group enhances thermal stability (decomposition temperature >200°C inferred from fluorinated analogs) and oxidation resistance, making it suitable for high-voltage battery electrolytes .
- DTD (propoxymethyl) is reported to improve solid-electrolyte interphase (SEI) formation in lithium-ion batteries but may decompose at lower voltages compared to fluorinated derivatives .
Application-Specific Comparisons
- Trifluoromethyl derivative: Expected to extend operational voltage (>4.5 V) due to CF₃’s oxidative stability, similar to fluorinated carbonates like methyl 2,2,2-trifluoroethyl carbonate . 1,3-Propanesultone: A six-membered cyclic sulfate with higher ring strain, leading to faster SEI formation but lower thermal stability .
- Organic Synthesis: Parent compound: Acts as a dielectrophilic reagent for regioselective substitutions, e.g., forming vicinal diols or amino alcohols . (4S)-Methyl derivative: Used in asymmetric synthesis for natural products and chiral amino acids, leveraging its stereochemical control .
Q & A
Q. What analytical methods are recommended for detecting degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
